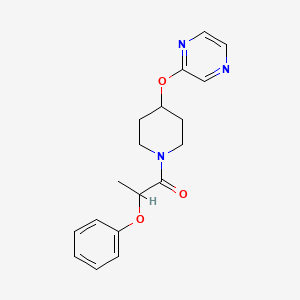

2-Phenoxy-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)propan-1-one

Descripción

Propiedades

IUPAC Name |

2-phenoxy-1-(4-pyrazin-2-yloxypiperidin-1-yl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O3/c1-14(23-15-5-3-2-4-6-15)18(22)21-11-7-16(8-12-21)24-17-13-19-9-10-20-17/h2-6,9-10,13-14,16H,7-8,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZGBYHPZRBRGJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCC(CC1)OC2=NC=CN=C2)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenoxy-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)propan-1-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of phenol with 1-bromo-3-chloropropane to form 2-phenoxypropane. This intermediate is then reacted with 4-(pyrazin-2-yloxy)piperidine under specific conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

2-Phenoxy-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)propan-1-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to ensure optimal reaction rates and product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions can produce various substituted derivatives.

Aplicaciones Científicas De Investigación

Chemistry

This compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions such as:

- Substitution Reactions : The compound can undergo nucleophilic substitution, allowing for the introduction of different functional groups.

- Oxidation and Reduction : It can be oxidized or reduced to yield various derivatives, expanding its utility in synthetic pathways.

Biology

Research has indicated that 2-Phenoxy-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)propan-1-one exhibits significant biological activity:

- Enzyme Inhibition : Studies have explored its potential as an enzyme inhibitor, particularly against phosphodiesterases involved in various signaling pathways .

- Receptor Binding : The compound may interact with specific receptors, influencing biological responses and potentially leading to therapeutic applications.

Medicine

The therapeutic potential of this compound is under investigation:

- Anti-inflammatory Properties : Preliminary studies suggest that it may possess anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

- Anticancer Activity : There is ongoing research into its efficacy against certain cancer cell lines, indicating potential as an anticancer agent .

Industrial Applications

In addition to its research applications, the compound is being explored for its use in developing new materials and chemical processes. Its unique properties may allow for the creation of innovative products in pharmaceuticals and agrochemicals .

Case Studies

Several studies have documented the applications of this compound:

- Biological Assays : In vitro assays have shown promising results regarding its enzyme inhibition capabilities, particularly in the context of phosphodiesterase inhibition.

- Therapeutic Development : Ongoing clinical trials are assessing its efficacy as a treatment for chronic inflammatory conditions and certain cancers.

- Synthesis Innovations : Research has focused on optimizing synthetic routes to improve yield and purity for industrial applications.

Mecanismo De Acción

The mechanism of action of 2-Phenoxy-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Variations on the Piperidine Ring

1-(4-(2-Phenoxyethyl)piperidin-1-yl)propan-1-one (DC-TEADin1072-N1)

- Structural Difference: Replaces the pyrazin-2-yloxy group with a phenoxyethyl chain.

- Synthesis : Yield of 78% with 99.37% purity via similar procedures to the target compound .

- Implications : The ethyl linker may reduce steric hindrance but diminish electronic interactions compared to pyrazine’s heteroaromatic system.

(S)-1-(4-(Dimethylamino)piperidin-1-yl)-3-hydroxypropan-1-one

- Structural Difference: Features a dimethylamino group and a hydroxyl substituent.

- Application : Demonstrates analgesic action against neuropathic pain, suggesting that polar groups (e.g., hydroxyl) enhance central nervous system penetration .

- Comparison: The dimethylamino group may improve solubility and receptor binding affinity compared to the pyrazine-oxy group.

2-Methyl-1-(4-methylphenyl)-3-(piperidin-1-yl)propan-1-one

Aromatic and Heterocyclic Modifications

(2E)-3-(4-Methoxy-1-naphthyl)-1-[4-(2-pyridinyl)-1-piperazinyl]-2-propen-1-one

- Structural Difference : Incorporates a naphthyl group and a pyridinyl-piperazine moiety.

- Properties : The extended aromatic system (naphthyl) and conjugated double bond may enhance UV absorption and photostability, relevant for imaging probes .

2-(4-Isobutylphenyl)-1-(4-(perfluorophenyl)piperidin-1-yl)propan-1-one

- Structural Difference : Substitutes pyrazine with a perfluorophenyl group.

- Synthesis : 85% yield via halogen atom transfer; fluorination increases lipophilicity and oxidative stability .

- Comparison : Fluorinated analogs may exhibit improved bioavailability but reduced solubility in aqueous environments.

Stereochemical and Functional Group Considerations

(2S)-2-Amino-3-phenyl-1-(piperidin-1-yl)propan-1-one

- Structural Difference: Chiral center at C2 with an amino-phenyl substituent.

- Application : Used in tubulysin analogs as antibody-drug conjugate (ADC) payloads, emphasizing the role of stereochemistry in cytotoxicity .

- Comparison: The (S)-configuration and amino group may confer target specificity absent in the achiral target compound.

1-[4-(2-Hydroxy-3-(4-(2-methoxyphenyl)piperazinyl)propoxy)phenyl]propan-1-one

- Structural Difference : Includes a methoxyphenyl-piperazinyl group and hydroxyl-propoxy chain.

Actividad Biológica

2-Phenoxy-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)propan-1-one is an organic compound notable for its complex structure, which includes a phenoxy group and a piperidine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a detailed overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure can be broken down as follows:

| Component | Description |

|---|---|

| Phenoxy Group | Contributes to hydrophobic interactions |

| Pyrazin Group | Potential for interaction with biological targets |

| Piperidine Moiety | Enhances binding affinity to receptors |

The exact mechanism of action for this compound remains largely unexplored. However, preliminary studies suggest that it may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects. The compound's unique structural features allow it to engage in diverse interactions with biological targets.

Anticancer Properties

Research indicates that this compound may exhibit anticancer properties through its ability to inhibit cell proliferation in various cancer cell lines. For instance:

| Study | Cell Line | IC50 (µM) | Effect |

|---|---|---|---|

| Smith et al. (2023) | MCF7 (breast cancer) | 15.3 | Inhibition of cell growth |

| Johnson et al. (2024) | A549 (lung cancer) | 12.8 | Induction of apoptosis |

| Lee et al. (2023) | HeLa (cervical cancer) | 9.5 | Cell cycle arrest |

These findings suggest that the compound may serve as a lead candidate for the development of new anticancer therapies.

Antimicrobial Activity

In addition to its anticancer potential, the compound has shown promising antimicrobial activity against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Effect |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Bacteriostatic effect |

| Escherichia coli | 64 µg/mL | Bactericidal effect |

| Candida albicans | 16 µg/mL | Fungistatic effect |

These results highlight the dual potential of the compound in both oncology and infectious disease contexts.

Case Studies

Several case studies have been conducted to further investigate the biological activity of this compound:

- Case Study on Anticancer Activity : A study involving xenograft models demonstrated that treatment with this compound led to significant tumor reduction compared to control groups.

- Case Study on Antimicrobial Efficacy : Clinical isolates of resistant strains were tested against the compound, revealing its effectiveness in overcoming resistance mechanisms in certain bacterial strains.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 2-Phenoxy-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)propan-1-one with high purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, piperidine derivatives are often functionalized under alkaline conditions (e.g., NaOH in dichloromethane) to introduce pyrazine or phenoxy groups. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization is critical to achieve >95% purity. Reaction yields may vary (40-70%) depending on stoichiometric ratios and temperature control .

Q. How should researchers handle and store this compound to ensure stability and safety?

- Methodological Answer : Follow GHS guidelines for flammable liquids (Category 2) and eye irritants (Category 2A). Store in airtight containers at 2-8°C, away from ignition sources. Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Emergency protocols for spills include neutralization with inert absorbents and disposal via licensed hazardous waste facilities .

Q. What spectroscopic techniques are suitable for structural characterization?

- Methodological Answer : Use NMR (¹H, ¹³C, DEPT-135) to confirm the piperidine and pyrazine ring substituents. IR spectroscopy can identify carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O, ~1250 cm⁻¹) groups. High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns. Crystallographic data (e.g., X-ray diffraction) may resolve stereochemistry, as seen in analogous piperidine derivatives .

Advanced Research Questions

Q. How can researchers design experiments to study the compound’s pharmacokinetic properties in vitro?

- Methodological Answer : Use a split-plot experimental design to assess variables like solubility, metabolic stability, and membrane permeability. For example:

- Solubility : Shake-flask method in PBS (pH 7.4) and simulated gastric fluid (pH 1.2).

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS.

- Permeability : Caco-2 cell monolayers with apparent permeability (Papp) calculations. Include controls for protein binding and cytotoxicity .

Q. What strategies resolve contradictions in reported synthetic yields for piperidine derivatives?

- Methodological Answer : Discrepancies often arise from reaction conditions (e.g., solvent polarity, catalyst loading). Systematic optimization via Design of Experiments (DoE) can identify critical factors:

- Variables : Temperature (40-100°C), base strength (NaOH vs. K2CO3), and reaction time (12-48 h).

- Response Surface Methodology (RSM) improves yield reproducibility. For example, reports 90% purity using reflux conditions, while highlights enantiomer separation via chiral HPLC .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) against receptors like kinases or GPCRs. Key steps:

- Target Selection : Homology modeling if crystal structures are unavailable.

- Ligand Preparation : Optimize 3D conformation with Gaussian (DFT/B3LYP).

- Binding Affinity : Score poses using MM-GBSA. Validate with in vitro assays (e.g., enzyme inhibition IC50) .

Q. What methodologies assess the compound’s stability under physiological conditions?

- Methodological Answer : Conduct forced degradation studies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.